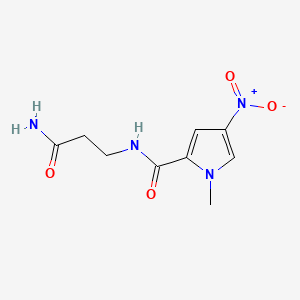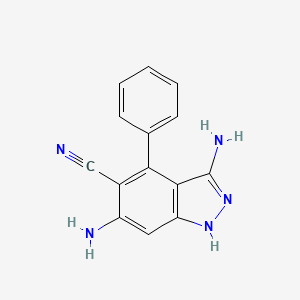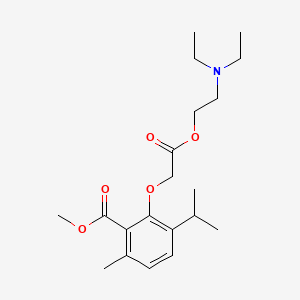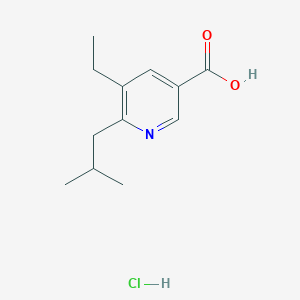
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid structure, along with a hydrochloride salt form. Nicotinic acid derivatives are known for their diverse applications in medicinal chemistry, particularly in the treatment of various metabolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride typically involves multi-step organic reactions. One common method is the alkylation of nicotinic acid derivatives. The process may involve:
Alkylation: Introduction of ethyl and isobutyl groups to the nicotinic acid core.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nicotinic acid derivatives often involves large-scale chemical processes. The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial method for producing nicotinic acid . This process is adapted to introduce specific alkyl groups and convert the product to its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives with modified functional groups, which can be further utilized in medicinal chemistry.
Applications De Recherche Scientifique
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride involves its interaction with nicotinic acid receptors. It acts by modulating the activity of enzymes involved in lipid metabolism, leading to changes in the levels of lipids in the blood. This compound may also influence various signaling pathways related to inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Niacinamide: Another form of vitamin B3, used in skincare and metabolic treatments.
6-Methyl-nicotinic Acid: A derivative with a methyl group instead of ethyl and isobutyl groups.
Uniqueness
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is unique due to its specific alkyl substitutions, which may confer distinct pharmacological properties compared to other nicotinic acid derivatives. These modifications can affect its solubility, bioavailability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
5-ethyl-6-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-9-6-10(12(14)15)7-13-11(9)5-8(2)3;/h6-8H,4-5H2,1-3H3,(H,14,15);1H |
Clé InChI |
XQSBVEMJNOECAO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


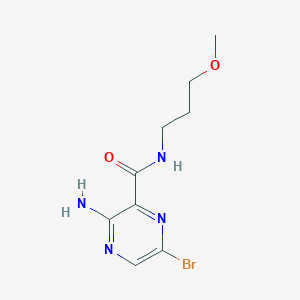
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
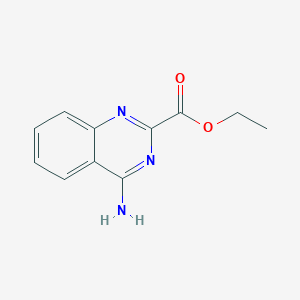
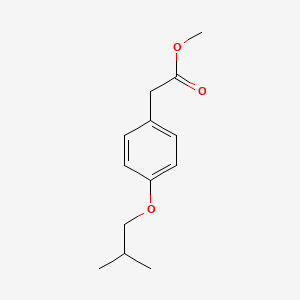
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
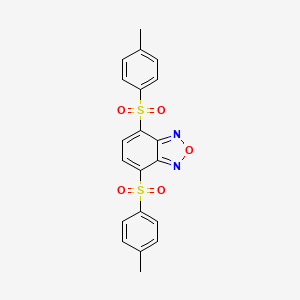

![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
